molecular formula C12H9F3N2O3S B2423802 6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate CAS No. 1936634-74-0

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate

Cat. No.: B2423802
CAS No.: 1936634-74-0
M. Wt: 318.27
InChI Key: TYJFIMVFMUUYLZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring and a methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of a base such as cesium carbonate. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and insecticidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals and agrochemicals. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but differ in their substituents.

    Trifluoromethylbenzenesulfonates: These compounds have a similar sulfonate group but lack the pyrimidine ring.

Uniqueness

6-(Trifluoromethyl)pyrimidin-4-yl 4-methylbenzenesulfonate is unique due to the combination of its trifluoromethyl group, pyrimidine ring, and methylbenzenesulfonate group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[6-(trifluoromethyl)pyrimidin-4-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c1-8-2-4-9(5-3-8)21(18,19)20-11-6-10(12(13,14)15)16-7-17-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJFIMVFMUUYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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